

Comparing the selectivity of TAS4464 hydrochloride and other NAE inhibitors

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Compound of Interest

Compound Name: TAS4464 hydrochloride

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TAS4464 Hydrochloride: A Sharper Tool for Neddylation Inhibition

A comprehensive comparison of the NEDD8-activating enzyme (NAE) inhibitor **TAS4464 hydrochloride** with other inhibitors, such as pevonedistat (MLN4924), reveals its superior potency and selectivity, positioning it as a promising agent in cancer therapy. Experimental data underscores its ability to precisely target the neddylation pathway while minimizing off-target effects.

TAS4464 is a highly potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway.[3][4] This pathway regulates the activity of cullin-RING ubiquitin ligases (CRLs), which in turn control the degradation of numerous proteins involved in critical cellular processes like cell cycle progression, proliferation, and survival.[3][5] By inhibiting NAE, TAS4464 effectively blocks the entire neddylation pathway, leading to the accumulation of CRL substrate proteins and ultimately inducing apoptosis in cancer cells.[3][5][6]

Comparative Selectivity and Potency

Biochemical assays demonstrate that **TAS4464 hydrochloride** is a more potent and selective NAE inhibitor compared to pevonedistat (MLN4924). The inhibitory concentration (IC50) of TAS4464 against NAE is 0.955 nM, significantly lower than the 10.5 nM IC50 of MLN4924.[3]

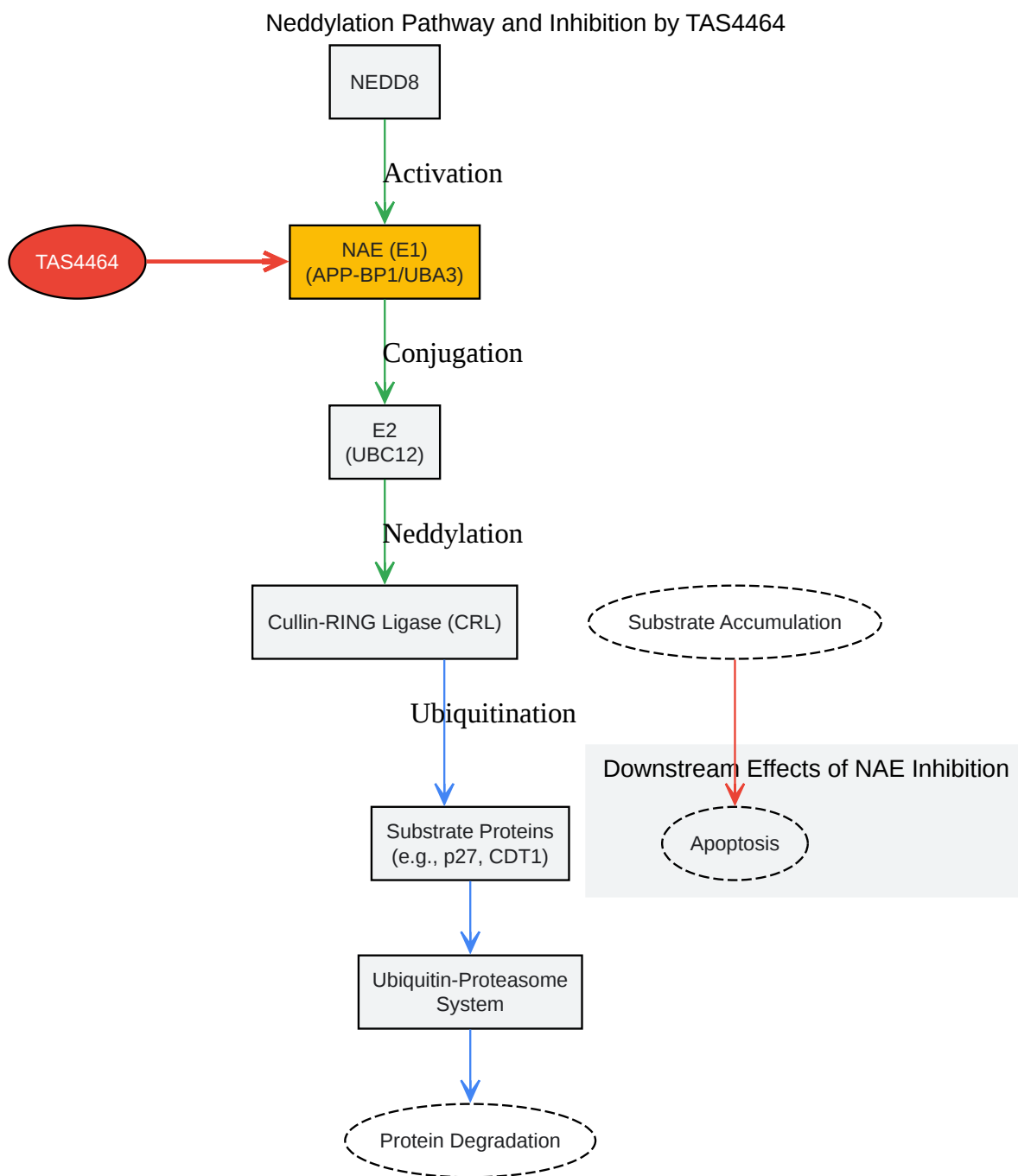
Furthermore, TAS4464 exhibits high selectivity for NAE over other E1 enzymes, such as UAE (ubiquitin-activating enzyme) and SAE (SUMO-activating enzyme).^[2]^[3] This selectivity is crucial for minimizing off-target effects and associated toxicities.

In addition to its on-target potency, TAS4464 also shows a more favorable off-target profile. For instance, MLN4924 is known to inhibit Carbonic anhydrase II (CA2), whereas TAS4464 demonstrates significantly less activity against this enzyme.^[3]

Inhibitor	NAE IC50 (nM)	CA2 IC50 (μM)
TAS4464 hydrochloride	0.955	0.730
Pevonedistat (MLN4924)	10.5	0.0167

The Neddylation Pathway and Inhibition by TAS4464

The following diagram illustrates the neddylation pathway and the mechanism of action of TAS4464.



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Caption: The Neddylation Pathway and its inhibition by TAS4464.

Experimental Protocols

The following are summaries of the key experimental protocols used to determine the selectivity and potency of NAE inhibitors.

E1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against NAE, UAE, and SAE.

Methodology:

- Recombinant human E1 enzymes (NAE, UAE, SAE) and their respective ubiquitin-like proteins (NEDD8, Ubiquitin, SUMO-1) are used.
- The E1 enzyme is incubated with ATP and the corresponding ubiquitin-like protein in an assay buffer.
- The reaction is initiated to allow the formation of the E1-ubiquitin-like protein intermediate.
- The inhibitor (e.g., TAS4464 or MLN4924) at various concentrations is added to the reaction mixture.
- The inhibitory activity is measured by quantifying the amount of the E1-ubiquitin-like protein intermediate formed, typically using methods like filter-binding assays with radiolabeled ATP or fluorescence-based assays.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the NAE inhibitor within intact cells.

Methodology:

- Cancer cell lines are treated with the NAE inhibitor or a vehicle control.
- The treated cells are heated at various temperatures.

- The cells are then lysed, and the soluble fraction of proteins is separated from the aggregated proteins by centrifugation.
- The amount of soluble NAE in the supernatant is quantified by Western blotting or other protein detection methods.
- Binding of the inhibitor to NAE stabilizes the protein, leading to a higher melting temperature. This shift in thermal stability confirms target engagement in a cellular context.

Western Blot Analysis for CRL Substrates

Objective: To assess the downstream effects of NAE inhibition by measuring the accumulation of CRL substrate proteins.

Methodology:

- Cancer cell lines are treated with the NAE inhibitor at various concentrations and for different durations.
- Following treatment, cells are lysed, and protein concentrations are determined.
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies specific for CRL substrate proteins (e.g., p27, CDT1, phospho-I κ B α) and neddylated Cullins.
- Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the protein bands are visualized using an enhanced chemiluminescence (ECL) system.
- An increase in the levels of CRL substrates and a decrease in neddylated Cullins indicate effective inhibition of the neddylation pathway.

The robust preclinical data for **TAS4464 hydrochloride**, highlighting its superior potency and selectivity, supports its ongoing clinical evaluation as a promising therapeutic agent for a variety of cancers.[4]

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